Cinnamaldehyde thiosemicarbazone

Vue d'ensemble

Description

Cinnamaldehyde thiosemicarbazone is a derivative of cinnamaldehyde, a compound known for its presence in cinnamon oil, and thiosemicarbazide. This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of cinnamaldehyde thiosemicarbazone involves multiple pathways:

Anticancer Activity: It inhibits topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation.

Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.

Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes.

Safety and Hazards

Cinnamaldehyde thiosemicarbazone is considered hazardous. It is classified as having flammable liquids, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Thiosemicarbazones show potential as chemotherapeutic agents . They have a wide clinical antitumor spectrum with efficacy in various tumor types such as leukemia, pancreatic cancer, breast cancer, non-small cell lung cancer, cervical cancer, prostate cancer, and bladder cancer . Future research is oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

Analyse Biochimique

Biochemical Properties

Cinnamaldehyde thiosemicarbazone interacts with several biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to have significant interactions with human topoisomerases, enzymes crucial for DNA replication and transcription . The nature of these interactions involves the inhibition of topoisomerase II, which is a key target in anticancer therapeutics .

Cellular Effects

This compound has been found to have various effects on cells and cellular processes. It has demonstrated potential anticancer effects, targeting several biological processes, including DNA metabolism . It influences cell function by inhibiting key enzymes involved in DNA replication and transcription, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It specifically displays significant inhibition of topoisomerase II, a crucial enzyme for DNA replication and transcription . This inhibition disrupts the normal functioning of the enzyme, leading to changes in DNA metabolism and, consequently, cell function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown anxiolytic effects in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to DNA metabolism . It interacts with enzymes such as topoisomerase II, affecting the normal functioning of these enzymes and leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Thiosemicarbazones are known to play a significant role in the regulation of plant growth due to their capability for diffusion through the semipermeable membrane of cell lines .

Subcellular Localization

Given its interactions with enzymes such as topoisomerase II, it can be inferred that it may localize to areas where these enzymes are present, such as the nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cinnamaldehyde thiosemicarbazone is synthesized through the condensation reaction of cinnamaldehyde with thiosemicarbazide. The reaction typically involves dissolving thiosemicarbazide in a solvent, such as ethanol, and then adding cinnamaldehyde. The mixture is stirred and heated under reflux conditions, often with the addition of a small amount of glacial acetic acid to catalyze the reaction. After cooling, the product is crystallized and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale crystallization and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Cinnamaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiosemicarbazides.

Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazides.

Substitution: Various substituted thiosemicarbazones.

Comparaison Avec Des Composés Similaires

Cinnamaldehyde thiosemicarbazone is unique due to its structural features and biological activities. Similar compounds include:

Cuminaldehyde thiosemicarbazone: Similar in structure but exhibits different biological activities.

Benzaldehyde thiosemicarbazone: Known for its antibacterial properties but less effective as an anticancer agent.

Furfural thiosemicarbazone: Exhibits strong antifungal activity but limited antibacterial effects.

Propriétés

IUPAC Name |

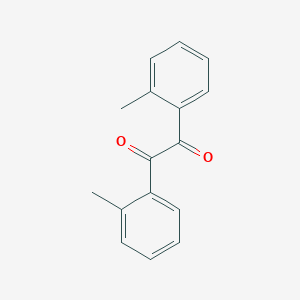

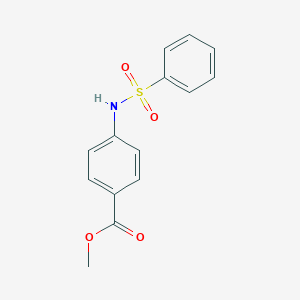

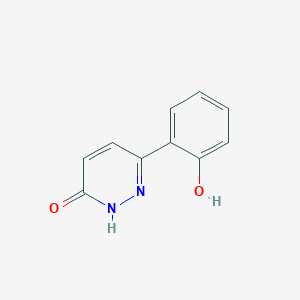

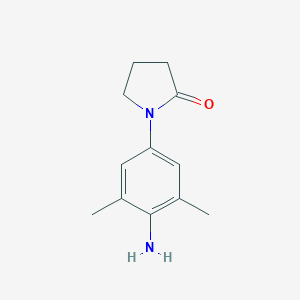

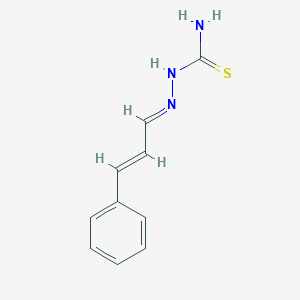

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-HCFISPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5351-70-2 | |

| Record name | Cinnamaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cinnamaldehyde thiosemicarbazone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, research suggests that it might interfere with bacterial protein synthesis or disrupt the bacterial cell wall. Further research is needed to pinpoint the precise mechanism. [, ]

A: Yes, research has identified tyrosinase as a target for this compound. It acts as a reversible mixed-type inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential in applications related to hyperpigmentation disorders. []

A: The molecular formula of this compound is C10H11N3S, and its molecular weight is 205.28 g/mol. [, ]

A: this compound and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide insights into its structural features, bonding characteristics, and electronic properties. [, , , ]

A: While this compound itself may not possess inherent catalytic properties, its complexes, particularly with transition metals like Palladium (Pd) or Ruthenium (Ru), could potentially exhibit catalytic activity. [, ]. Further research is needed to explore its potential in this domain.

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural features of this compound and its Nickel (Ni) complex, demonstrating the role of computational chemistry in understanding its properties. [] Furthermore, molecular docking and dynamic studies have been used to investigate the potential of this compound derivatives as antimalarial drugs targeting cysteine protease in Plasmodium falciparum. []

A: Studies investigating the structure-activity relationship of this compound derivatives as fungicidal agents revealed that replacing the benzaldehyde group with cinnamaldehyde significantly enhanced the activity against various fungi. [] This highlights the importance of the cinnamaldehyde moiety for its biological activity.

ANone: While specific formulation strategies for this compound are not extensively detailed in the provided literature, researchers could explore various approaches such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to improve its pharmaceutical properties.

A: The provided literature doesn't offer detailed insights into the ADME properties of this specific compound. In silico ADMET studies were conducted on Methyl Eugenol this compound (MECThi) derivatives, demonstrating their drug-likeness and potential as antimalarial agents. [] Further experimental investigations are needed to determine the PK/PD profile of this compound.

ANone: Information regarding specific resistance mechanisms or cross-resistance patterns associated with this compound is limited in the provided research. Further investigations are required to understand its potential for inducing resistance and its relationship to other antimicrobial agents.

A: While the provided literature does not explicitly discuss the toxicological profile of this compound, in silico toxicity analysis of a MECThi derivative showed no mutagenicity or carcinogenicity. [] Thorough toxicological evaluations are crucial to determine its safety profile and potential for clinical use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.